molecular formula C9H9ClO B2856453 2-(Chloromethyl)-2,3-dihydro-1-benzofuran CAS No. 53491-32-0

2-(Chloromethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B2856453
CAS No.: 53491-32-0
M. Wt: 168.62
InChI Key: SNLLWTRIHKNPQX-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) and Dihydrobenzofuran Heterocycles in Organic Chemistry

Benzofuran and its dihydro derivative, 2,3-dihydrobenzofuran (B1216630), are significant heterocyclic scaffolds that form the structural core of many medicinally important organic compounds. chemsynthesis.com These heterocycles are pervasive in a vast number of natural products and synthetic compounds, many of which exhibit a wide array of biological activities. prepchem.com The benzofuran moiety is a fundamental structural unit in various biologically active natural products and synthetic materials. semanticscholar.org

The inherent biological properties of the benzofuran scaffold have spurred considerable interest in its use as a foundational element for pharmacological agents. semanticscholar.org Consequently, numerous benzofuran derivatives have been synthesized and have demonstrated therapeutic potential against a variety of diseases, including those caused by bacteria, viruses, and tumors. chemsynthesis.com The broad spectrum of pharmacological activities associated with these scaffolds underscores their importance in medicinal chemistry.

Architectural Importance of the 2,3-Dihydro-1-Benzofuran Moiety in Scaffold Design

The 2,3-dihydrobenzofuran system is a prevalent feature in various biologically relevant natural and pharmaceutical products. organic-chemistry.org The chiral nature of the 2,3-dihydrobenzofuran scaffold makes it a privileged motif in the architecture of bioactive natural products and therapeutic candidates in preclinical stages. organic-chemistry.org The design of molecular scaffolds is a critical aspect of modern drug discovery and materials science, enabling the creation of multifunctional molecules with precisely controlled architectures. researchgate.net

The three-dimensional structure of the 2,3-dihydro-1-benzofuran moiety provides a rigid framework that can be strategically functionalized to interact with biological targets. This architectural feature is of great interest in the design of new therapeutic agents and functional materials.

Overview of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran as a Versatile Synthetic Intermediate

This compound is a derivative of the dihydrobenzofuran scaffold that is of particular interest due to its potential as a versatile building block in organic synthesis. The presence of a reactive chloromethyl group at the 2-position allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

The utility of this compound lies in the ability of the chloromethyl group to undergo nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, thereby enabling the synthesis of a diverse library of 2-substituted-2,3-dihydro-1-benzofuran derivatives. These derivatives can then be evaluated for their biological activity or used as key components in the synthesis of larger, more complex target molecules.

While specific synthetic procedures for this compound are not extensively documented in the literature, its synthesis can be conceptually derived from established methods for related compounds. For instance, the synthesis of the aromatic analogue, 2-(chloromethyl)benzofuran, is achieved by treating benzofuran-2-methanol with thionyl chloride. prepchem.com A similar approach, starting from (2,3-dihydro-1-benzofuran-2-yl)methanol, would be a logical synthetic route to obtain this compound.

The table below provides some of the known physicochemical properties of the parent compound, 2,3-dihydro-1-benzofuran, which serves as a foundational reference for understanding its derivatives.

PropertyValue
Molecular FormulaC₈H₈O
Molecular Weight120.15 g/mol
CAS Number496-16-2
Boiling Point461.7 K
Melting Point250.89 K
Enthalpy of Vaporization53.3 kJ/mol

Data pertains to the parent compound 2,3-dihydro-1-benzofuran. nist.govnist.gov

The following table lists the key properties of the subject compound, this compound.

PropertyValue
Molecular FormulaC₉H₉ClO
Molar Mass168.62 g/mol
CAS Number53491-32-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLLWTRIHKNPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Chloromethyl 2,3 Dihydro 1 Benzofuran and Its Analogues

Methodologies for Constructing the 2,3-Dihydro-1-benzofuran Core

The construction of the 2,3-dihydro-1-benzofuran skeleton can be broadly categorized into intramolecular and intermolecular approaches. Intramolecular strategies, which involve the formation of the heterocyclic ring from a single molecule, are often favored for their efficiency and potential for stereocontrol.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful tool for the synthesis of the 2,3-dihydro-1-benzofuran core, typically involving the formation of the O–C2 bond from a suitably substituted phenolic precursor.

The cyclization of ortho-hydroxyphenylcarbonyl derivatives, such as o-hydroxychalcones, is a well-established method for the synthesis of 2,3-dihydrobenzofurans. For instance, the reaction of 2-hydroxychalcones with Corey ylide (Me3SOI) in the presence of a Brønsted acid like Amberlyst 15 can furnish 2,3-dihydrobenzofuran (B1216630) scaffolds in moderate to good yields. This process is thought to proceed through the formation of a cyclopropane (B1198618) intermediate, followed by an intramolecular oxa-Michael addition. rsc.org

A one-pot protocol for the synthesis of 2-hydroxymethyl-2,3-dihydrobenzofurans has been developed starting from oxygenated o-allylbenzaldehydes. organic-chemistry.orgmit.edu This method utilizes an Oxone-mediated Dakin reaction to convert the aldehyde to a phenol (B47542), which then undergoes intramolecular cyclization. This approach is particularly relevant for the synthesis of the direct precursor to 2-(chloromethyl)-2,3-dihydro-1-benzofuran.

Starting MaterialReagents and ConditionsProductYield (%)
o-Allylbenzaldehyde1. Oxone, K2CO3, EDTA, Acetone/DMF/H2O2-(Hydroxymethyl)-2,3-dihydro-1-benzofuranAcceptable
2-HydroxychalconeMe3SOI, Amberlyst 152,3-Disubstituted-2,3-dihydrobenzofuran22-75

Transition metal catalysis offers a versatile and efficient means to construct the 2,3-dihydro-1-benzofuran ring system. rsc.org Palladium-catalyzed reactions are particularly prominent in this area. For example, the palladium-catalyzed carboalkoxylation of 2-allylphenols provides a route to functionalized 2,3-dihydrobenzofurans. nih.gov This method involves the coupling of 2-allylphenol (B1664045) derivatives with aryl triflates.

Rhodium(III)-catalyzed C-H functionalization/annulation of N-phenoxyacetamides with 1,3-dienes represents another powerful strategy for synthesizing chiral dihydrobenzofurans with high enantioselectivity. researchgate.net Additionally, rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones has been employed for the synthesis of benzofurans, which can subsequently be reduced to the dihydro derivatives. rsc.org

CatalystSubstratesReaction TypeProduct
Palladium2-Allylphenols, Aryl triflatesCarboalkoxylation2-Arylmethyl-3-methyl-2,3-dihydrobenzofuran
Rhodium(III)N-Phenoxyacetamides, 1,3-DienesC-H Functionalization/AnnulationChiral 2,3-dihydrobenzofurans
Iridiumo-Methyl ether with a C-C double bondIntramolecular Cycloaddition2,3-Dihydrobenzofuran

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2,3-dihydrobenzofurans. Chiral phosphoric acids have been successfully employed as catalysts in the formal [3+2] cycloaddition of 1-styrylnaphthols or phenols with quinones, affording trans-2,3-diarylbenzofurans in high yields and excellent enantioselectivities. researchgate.net

Furthermore, bifunctional quinine-derived squaramide organocatalysts can catalyze the asymmetric Friedel–Crafts/SN2 type domino reaction of (Z)-α-bromonitroalkenes with phenol derivatives to produce enantiomerically enriched dihydrobenzofuran derivatives. rsc.org These methods provide access to chiral dihydrobenzofuran scaffolds, which can be valuable precursors for the synthesis of optically active analogues of this compound.

Catalyst TypeReactantsReactionProductEnantiomeric Excess (%)
Chiral Phosphoric Acid1-Styrylnaphthols, Quinones[3+2] Cycloadditiontrans-2,3-Diarylbenzofuransup to 99
Bifunctional Squaramide(Z)-α-Bromonitroalkenes, PhenolsFriedel–Crafts/SN2 DominoDihydrobenzofuran derivativesup to >99

Radical cascade cyclizations provide an alternative route to the 2,3-dihydrobenzofuran core. For instance, the treatment of propargyl iodophenol derivatives with a tethered alkene can induce a radical cascade reaction, leading to the formation of tricyclic 3-alkylidene dihydrobenzofurans. aalto.fi While this specific example leads to a more complex fused system, the underlying principle of radical cyclization can be adapted for the synthesis of simpler dihydrobenzofurans.

Intermolecular Approaches for Dihydrobenzofuran Construction

Intermolecular strategies involve the assembly of the 2,3-dihydro-1-benzofuran ring from two or more separate components. These methods often rely on cycloaddition reactions. A notable example is the enantioselective [3+2] coupling of cyclic enamides with quinone monoimines, catalyzed by a chiral phosphoric acid, to yield highly enantioenriched polycyclic 2,3-dihydrobenzofurans. researchgate.net

Another intermolecular approach involves the reaction of ortho-hydroxy-containing para-quinone methides with allenoates in the presence of a chiral phosphine (B1218219) catalyst. This formal [4+1]-annulation provides densely functionalized dihydrobenzofurans as single diastereomers and in high enantiomeric ratios. nih.gov

Synthesis of this compound

The synthesis of the target compound, this compound, can be envisaged in a two-step sequence starting from a readily available precursor.

Step 1: Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran

As previously mentioned, a one-pot protocol starting from o-allylbenzaldehydes provides a direct route to 2-(hydroxymethyl)-2,3-dihydro-1-benzofurans. organic-chemistry.orgmit.edu This transformation involves the oxidation of the aldehyde to a phenol, followed by an intramolecular cyclization.

Step 2: Chlorination of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran

The conversion of the primary alcohol in 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran to the corresponding chloride can be achieved using standard chlorinating agents. A particularly relevant precedent is the chlorination of 2-hydroxymethylbenzofuran using thionyl chloride in the presence of diisopropylethylamine (DIEA). google.com This method has been shown to produce the corresponding chloromethylfuran in high yield and purity.

Alternatively, the Appel reaction, which utilizes triphenylphosphine (B44618) and a carbon tetrahalide (e.g., carbon tetrachloride), is a mild and effective method for converting primary alcohols to alkyl halides with inversion of configuration. organic-chemistry.orgwikipedia.orgnrochemistry.com

PrecursorReagents and ConditionsProduct
2-(Hydroxymethyl)-2,3-dihydro-1-benzofuranThionyl chloride, DiisopropylethylamineThis compound
2-(Hydroxymethyl)-2,3-dihydro-1-benzofuranTriphenylphosphine, Carbon tetrachlorideThis compound

Derivatization from Benzofuran (B130515) Precursors

An alternative and often more direct approach to 2,3-dihydro-1-benzofurans involves the derivatization of readily available benzofuran precursors. This typically involves the reduction of the furan (B31954) ring's double bond.

Catalytic hydrogenation is a widely employed method for the reduction of the C2-C3 double bond in benzofurans to afford 2,3-dihydrobenzofurans. acs.orgmdpi.comresearchgate.net This transformation can be achieved using various catalyst systems, with ruthenium and iridium complexes being particularly effective.

Recent advancements have focused on the development of asymmetric hydrogenation methods to produce chiral 2,3-dihydrobenzofurans with high enantioselectivity. nih.govnih.govresearchgate.netnih.gov For instance, iridium catalysts bearing pyridine-phosphinite ligands have been successfully used for the asymmetric hydrogenation of 2- and 3-substituted benzofurans. nih.gov Similarly, ruthenium-N-heterocyclic carbene (NHC) complexes have demonstrated high efficiency in the asymmetric hydrogenation of benzofurans. nih.gov

A potential precursor for the synthesis of this compound via this route would be 2-(chloromethyl)benzofuran. However, a key consideration is the potential for the reduction of the carbon-chlorine bond under hydrogenation conditions. The choice of catalyst and reaction conditions is therefore crucial to ensure the chemoselective reduction of the furan ring while preserving the chloromethyl group. The hydrolysis of 5-(chloromethyl)furfural to 5-(hydroxymethyl)furfural followed by hydrogenation is a known process, suggesting that the chloromethyl group may not be stable under all hydrogenation conditions. nih.gov

Catalyst SystemSubstrate ScopeKey FeaturesPotential Challenges for 2-(Chloromethyl)benzofuran
Iridium-Pyridine-Phosphinite Complexes2- and 3-substituted benzofuransHigh enantioselectivity and conversion for alkyl and some aryl substituents. nih.govCompatibility of the chloromethyl group with the catalyst and reaction conditions needs to be established to avoid C-Cl bond reduction.
Ruthenium-NHC ComplexesMultiply substituted benzofuransEnables complete hydrogenation of the benzofuran ring system with high enantio- and diastereoselectivity. nih.govPotential for over-reduction of the aromatic ring in addition to the furan ring, and the stability of the C-Cl bond.
Ruthenium Nanoparticles in Lewis Acid-Modified Ionic LiquidsVarious substituted benzofuransHigh activity, selectivity, and stability for partial hydrogenation under continuous flow conditions. acs.orgLewis acidic conditions might affect the stability of the chloromethyl group.

Dearomatization reactions of benzofurans provide another avenue to access functionalized 2,3-dihydrobenzofurans. acs.orgnih.govnih.gov These reactions involve the disruption of the aromaticity of the benzofuran ring system to introduce new functional groups at the 2- and 3-positions.

For example, copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines has been reported to produce tetrahydrobenzofuro[3,2-b]quinolines through a radical addition and cyclization cascade. acs.org While this specific reaction leads to a more complex scaffold, it highlights the potential of radical-based dearomatization strategies.

Another approach involves the dearomatizing fluoroaroylation of benzofurans using aroyl fluorides as bifunctional reagents. nih.gov This method, which proceeds via cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, yields 3-aroyl-2-fluoro-2,3-dihydrobenzofurans. While these methods introduce different functionalities, they demonstrate the feasibility of accessing 2,3-difunctionalized dihydrobenzofurans from benzofuran precursors. Adapting such a strategy for the specific introduction of a chloromethyl group would require the development of a suitable chloromethylating radical precursor.

Strategies for Incorporating the Chloromethyl Moiety

Once the 2,3-dihydro-1-benzofuran core is established, the next critical step is the introduction of the chloromethyl group at the 2-position. This can be achieved through direct chloromethylation or by the transformation of a pre-existing functional group.

Selective Halomethylation Techniques

Direct chloromethylation of the 2,3-dihydro-1-benzofuran ring presents a challenge in terms of regioselectivity. The Blanc chloromethylation, a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, is generally not suitable for highly activated or heterocyclic systems due to a lack of selectivity and the potential for side reactions, such as the formation of diarylmethane byproducts. wikipedia.orgthieme-connect.de

More modern and selective chloromethylation methods often target activated aromatic systems like phenols and anilines. nih.govnih.govresearchgate.net For instance, the chloromethylation of phenols can be achieved under specific conditions, but applying these methods to the 2,3-dihydro-1-benzofuran system would likely result in reaction at the electron-rich benzene (B151609) ring rather than the desired C-2 position of the dihydrofuran ring. Therefore, direct selective chloromethylation at the 2-position of 2,3-dihydro-1-benzofuran is not a commonly employed or straightforward strategy.

Functional Group Transformations to Chloromethyl

A more reliable and widely used strategy for introducing the chloromethyl group is through the transformation of a pre-existing functional group at the 2-position, most commonly a hydroxymethyl group. The precursor, (2,3-dihydro-1-benzofuran-2-yl)methanol, is a known compound (CAS 66158-96-1) and can be synthesized through various routes, including the reduction of the corresponding carboxylic acid or ester. matrix-fine-chemicals.com

Once the alcohol is obtained, several well-established methods can be employed for its conversion to the corresponding chloride.

One of the most common methods is the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) . This reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. A procedure for a similar transformation on a 1,4-benzodioxin (B1211060) analogue involves mixing thionyl chloride and pyridine at low temperatures, followed by the addition of the alcohol. prepchem.com

The Appel reaction is another powerful and mild method for converting alcohols to alkyl chlorides. organic-chemistry.orgwikipedia.orgnrochemistry.comchem-station.comrsc.org This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). The reaction proceeds via the formation of a phosphonium (B103445) salt, which activates the alcohol for nucleophilic substitution by the chloride ion. The reaction is known for its high yields and mild conditions, making it suitable for substrates with sensitive functional groups.

Reagent SystemReaction NameKey FeaturesByproducts
Thionyl chloride (SOCl₂), Pyridine-Readily available and inexpensive reagents. The reaction is generally high-yielding.Sulfur dioxide (SO₂) and pyridinium (B92312) hydrochloride.
Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄)Appel ReactionMild reaction conditions, high yields, and stereochemical inversion at chiral centers. organic-chemistry.orgwikipedia.orgTriphenylphosphine oxide (TPPO) and chloroform (B151607) (CHCl₃). wikipedia.org

Stereoselective Synthesis of Chiral this compound Analogues

The generation of specific stereoisomers of 2,3-dihydro-1-benzofuran analogues is of significant interest due to the distinct biological activities often exhibited by different enantiomers. Methodologies to achieve this stereochemical control can be broadly categorized into asymmetric synthesis using chiral catalysts and the separation of enantiomers from a racemic mixture.

Chiral Catalyst-Mediated Processes

Asymmetric catalysis provides an efficient route to enantiomerically enriched 2,3-dihydrobenzofurans directly from prochiral starting materials. Various catalytic systems, including transition metals with chiral ligands and organocatalysts, have been developed for this purpose.

Rhodium-catalyzed asymmetric intramolecular additions of arylboronic acids to ketones have proven effective for creating chiral 3-hydroxy-2,3-dihydrobenzofurans, which feature a tetrasubstituted stereocenter at the C-3 position. researchgate.net Similarly, biocatalytic strategies using engineered myoglobins have been employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically rich 2,3-dihydrobenzofuran scaffolds with excellent enantiopurity (>99.9% de and ee). rochester.edu

Copper-catalyzed reactions have also been prominent. For instance, a Cu(I) catalyst with a chiral Phosferrox ligand has been used for the dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans with azomethine ylides, producing oup.comnih.gov-fused hydrobenzofurans with four contiguous stereocenters in high stereoselectivity. nih.gov Another approach involves the Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene (B11656) derivatives, which yields 2-aryl-2,3-dihydrobenzofuran scaffolds with excellent enantioselectivities (up to 99% ee). researchgate.net Silver-catalyzed asymmetric synthesis has also been applied to the enantioselective creation of pterocarpans, which contain the dihydrobenzofuran core. sigmaaldrich.com

Organocatalysis offers a metal-free alternative. Proline-type organocatalysts, for example, can facilitate the intramolecular cis-selective aldol (B89426) reaction to produce 3-hydroxy 2,3-dihydrobenzofurans. researchgate.net Chiral phosphoric acids have been used to catalyze the enantioselective [3+2] coupling of cyclic enamides with quinone monoimines, leading to highly enantioenriched polycyclic 2,3-dihydrobenzofurans. researchgate.net

Table 1: Examples of Chiral Catalyst-Mediated Synthesis of 2,3-Dihydro-1-benzofuran Analogues
Catalyst SystemReaction TypeSubstratesProduct TypeEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Engineered MyoglobinBiocatalytic CyclopropanationBenzofurans, DiazoestersTricyclic 2,3-Dihydrobenzofurans>99.9% de and ee rochester.edu
Cu(I) / (S,Sp)-iPr-Phosferrox1,3-Dipolar Cycloaddition2-Nitrobenzofurans, Azomethine ylides oup.comnih.gov-Fused HydrobenzofuransHigh stereoselectivity nih.gov
Cu / SPDO[3+2] CycloadditionQuinone esters, Styrene derivatives2-Aryl-2,3-dihydrobenzofuransUp to 99% ee researchgate.net
Chiral Phosphoric Acid[3+2] CouplingCyclic enamides, Quinone monoiminesPolycyclic 2,3-dihydrobenzofuransUp to 99.9% ee researchgate.net
Rhodium / Chiral Olefin LigandIntramolecular Arylboronic Acid AdditionArylboronic acids, Ketones3-Hydroxy-2,3-dihydrobenzofuransUp to 98% ee researchgate.net

Enantiomeric Separation Methodologies

When a racemic mixture of a chiral compound is synthesized, enantiomeric resolution is required to isolate the individual enantiomers. wikipedia.org This is a critical process in pharmaceutical development, as enantiomers can have different pharmacological and toxicological profiles. wvu.edunih.gov

The most prevalent technique for chiral separation is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). wvu.edu CSPs create a chiral environment where the two enantiomers of a racemic compound can interact differently, leading to different retention times and thus, their separation. A variety of CSPs are available, based on selectors like macrocyclic glycopeptides or derivatized polysaccharides (e.g., cellulose (B213188) or amylose), and can be used in different elution modes such as normal phase, reversed phase, or polar organic mode to optimize separation. mdpi.com

Chiral capillary gas chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. researchgate.net This method uses a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative, to resolve enantiomers. For instance, the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a chiral intermediate, have been successfully separated using this technique. nih.gov

Beyond chromatographic methods, classical resolution via diastereomeric salt crystallization is a long-standing technique. wikipedia.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org A specific example involves the resolution of racemic 2,2-disubstituted benzofuran-3-ols by transesterification with (R)-pentolactone, which allows for the separation of the pure enantiomers. researchgate.net

Advanced Synthetic Protocols

To improve efficiency, reduce waste, and simplify procedures, advanced synthetic protocols such as one-pot reactions and the use of unconventional energy sources like ultrasound have been developed for the synthesis of 2,3-dihydro-1-benzofuran and its analogues.

One-Pot and Cascade Reactions

One-pot and cascade (or domino) reactions combine multiple synthetic steps into a single operation without isolating intermediates, thereby increasing efficiency and reducing solvent waste and purification efforts.

Several cascade reactions have been developed for the synthesis of highly substituted 2,3-dihydrobenzofuran derivatives. One such method involves a multicomponent cascade reaction between salicyl N-phenyl imines, 1,3-dicarbonyl compounds, and N-iodosuccinimide (NIS), which proceeds under mild conditions to afford the products in moderate to good yields. oup.comoup.com Another innovative approach is a light-driven, metal-free photochemical cascade reaction that converts 2-allylphenol derivatives and alkyl halides into 2,3-dihydrobenzofurans. nih.govacs.org This process is initiated by the photochemical activity of phenolate (B1203915) anions generated in situ. nih.govacs.org

One-pot syntheses often leverage transition-metal catalysis. A three-component, one-pot method for synthesizing 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed using Sonogashira reaction conditions, with microwave irradiation used to shorten reaction times. nih.gov Another one-pot synthesis of 2,3-dihydrobenzofurans involves the [4+1] annulation reaction of ortho-substituted para-quinone methides with bromonitromethane. researchgate.net

Table 2: Examples of One-Pot and Cascade Reactions for 2,3-Dihydro-1-benzofuran Synthesis
Reaction TypeKey ReagentsConditionsProduct TypeYieldReference
Multicomponent CascadeSalicyl imines, 1,3-dicarbonyls, NISK₂CO₃, Acetone, r.t.Substituted 2,3-dihydrobenzofuransModerate to good oup.comoup.com
Photochemical Cascade2-Allylphenols, Alkyl halidesBlue LEDs, DBU, CH₃CNSubstituted 2,3-dihydrobenzofuransUp to 69% nih.govacs.org
One-Pot Three-Component2-Iodophenols, Terminal acetylenes, Aryl iodidesPd/Cu catalysis, Microwave2,3-Disubstituted benzofuransGood to excellent nih.gov
One-Pot [4+1] Annulationp-Quinone methides, BromonitromethaneRoom temperature2,3-DihydrobenzofuransUp to 71% researchgate.net

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation is a green chemistry tool that can accelerate organic reactions, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional methods.

This technique has been successfully applied to the synthesis of various benzofuran and dihydrobenzofuran derivatives. For example, a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives were synthesized in good to excellent yields under ultrasonic irradiation at ambient temperature. scielo.org.zasemanticscholar.org This method is noted for its rapid nature and simple work-up procedure. scielo.org.za

Ultrasound has also been used in the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) via the oxidative cyclization of 1-(2'-hydroxyphenyl)-3-phenylpropenones. univ.kiev.uaresearchgate.net The use of ultrasonication was found to improve the cyclization reaction, reduce reaction times, and allow for lower temperatures, resulting in high product yields. univ.kiev.uaresearchgate.net Furthermore, a novel series of benzofuran-oxadiazole molecules have been synthesized using ultrasonic irradiation, demonstrating the versatility of this energy source in constructing complex heterocyclic systems. nih.gov

Table 3: Examples of Ultrasound-Assisted Synthesis of Benzofuran Analogues
ReactionKey ReagentsConditionsProduct TypeYieldReference
Chalcone Synthesis2,3-Dihydrobenzofuran-5-carbaldehyde, Aromatic ketonesKOH, EtOH, Ultrasound(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-onesGood to excellent scielo.org.zasemanticscholar.org
Aurone Synthesis1-(2'-Hydroxyphenyl)-3-phenylpropenones, Cu(OAc)₂EtOH, Ultrasound2-Benzylidenebenzofuran-3(2H)-onesHigh yields univ.kiev.uaresearchgate.net
Oxadiazole SynthesisOxadiazole-furan derivatives, Bromoacetanilide derivativesBasic conditions, UltrasoundBenzofuran-oxadiazole molecules53-79% nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 2,3 Dihydro 1 Benzofuran Analogues

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary site of reactivity in 2-(chloromethyl)-2,3-dihydro-1-benzofuran is the carbon atom of the chloromethyl group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new bond between the methylene (B1212753) carbon and the nucleophile.

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound analogues to furnish the corresponding 2-(aminomethyl)-2,3-dihydro-1-benzofuran derivatives. These reactions are fundamental in the synthesis of various biologically active molecules. For instance, a series of N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivatives have been prepared and evaluated for their affinity at various receptors. nih.gov The general scheme for this reaction involves the direct displacement of the chloride by the amine.

A variety of primary and secondary amines can be utilized in this reaction, leading to a diverse array of products. The reaction conditions typically involve stirring the reactants in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Table 1: Examples of Reactions with Nitrogen Nucleophiles

Amine Nucleophile Product
Alkylamine 2-((Alkylamino)methyl)-2,3-dihydro-1-benzofuran
Dialkylamine 2-((Dialkylamino)methyl)-2,3-dihydro-1-benzofuran

Oxygen nucleophiles, including alkoxides and phenoxides, can also displace the chloride from the chloromethyl group to form ethers. These reactions are typically carried out under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol (B47542). The resulting 2-(alkoxymethyl)- or 2-(aryloxymethyl)-2,3-dihydro-1-benzofuran derivatives are valuable intermediates in organic synthesis.

Palladium-catalyzed reactions of the related benzofuran-2-ylmethyl acetates with phenols have been shown to produce 2-(aryloxymethyl)benzofurans, demonstrating the feasibility of forming C-O bonds at this position. nih.gov While not a direct substitution on the chloro derivative, it supports the expected reactivity.

Table 2: Examples of Reactions with Oxygen Nucleophiles

Oxygen Nucleophile Product
Sodium Methoxide 2-(Methoxymethyl)-2,3-dihydro-1-benzofuran
Sodium Phenoxide 2-(Phenoxymethyl)-2,3-dihydro-1-benzofuran

Sulfur nucleophiles, such as thiolates, are highly effective in displacing the chloride from the 2-(chloromethyl) group due to the high nucleophilicity of sulfur. These reactions lead to the formation of thioethers. For example, reaction with sodium thiophenolate would yield 2-((phenylthio)methyl)-2,3-dihydro-1-benzofuran.

Research on the synthesis of 2,3-dihydrobenzofuran (B1216630) chalcogenides has demonstrated the formation of C-S and C-Se bonds at the 2-methyl position through the reaction of 2-allylphenols with diorganyl disulfides and diselenides under visible light. mdpi.com This further highlights the accessibility of this position for substitution with sulfur-containing moieties.

Table 3: Examples of Reactions with Sulfur Nucleophiles

Sulfur Nucleophile Product
Sodium Thiophenolate 2-((Phenylthio)methyl)-2,3-dihydro-1-benzofuran

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring System

The benzene (B151609) ring of the 2,3-dihydro-1-benzofuran system can undergo electrophilic aromatic substitution reactions. The oxygen atom of the dihydrofuran ring is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of the 2,3-dihydro-1-benzofuran skeleton, the positions available for substitution are C4, C5, C6, and C7. The directing effect of the oxygen atom would favor substitution at the C5 and C7 positions.

Common electrophilic aromatic substitution reactions include nitration and Friedel-Crafts acylation. For instance, nitration of 2,3-dihydro-1-benzofuran derivatives can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group onto the aromatic ring, as seen in the synthesis of 2-methyl-7-nitro-2,3-dihydro-1-benzofuran. nih.gov Friedel-Crafts acylation of benzofuran derivatives has also been reported, indicating that the aromatic ring is susceptible to attack by acylating agents in the presence of a Lewis acid catalyst. researchgate.netnih.gov

Table 4: Electrophilic Aromatic Substitution Reactions

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 5-Nitro-2-(chloromethyl)-2,3-dihydro-1-benzofuran and/or 7-Nitro-2-(chloromethyl)-2,3-dihydro-1-benzofuran

Ring-Opening and Rearrangement Pathways

The 2,3-dihydro-1-benzofuran ring system can undergo ring-opening and rearrangement reactions under certain conditions. These transformations are often catalyzed by acids or bases and can lead to the formation of various phenolic derivatives or rearranged heterocyclic systems. For example, the rearrangement of 2,3-dihydrobenzofurans can lead to the formation of 3-acylbenzofurans or 3-formylbenzofurans depending on the reaction conditions. nih.gov

In a study on the rearrangement of 3-hydroxy-2,3-dihydrobenzofuran derivatives, treatment with zinc bromide led to the formation of 2,3-dihydrobenzofuran-2-ones. arkat-usa.org Although not directly involving the 2-(chloromethyl) substituent, this demonstrates the potential for rearrangement within the dihydrobenzofuran core.

Transition Metal-Mediated Transformations

The this compound scaffold can participate in various transition metal-mediated reactions. The chloromethyl group can act as an electrophile in cross-coupling reactions, while the aromatic ring can be functionalized through C-H activation.

Palladium-catalyzed reactions are particularly prevalent for the functionalization of benzofuran systems. For instance, palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides has been used to synthesize 2-arylbenzofurans. researchgate.netsemanticscholar.org While this is on the benzofuran and not the dihydrobenzofuran, it points to the potential for similar C-H functionalization.

Copper-catalyzed reactions have also been explored. A copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines has been reported to produce tetrahydrobenzofuro[3,2-b]quinolines. nih.gov This reaction showcases the utility of a chloromethyl group in a radical addition and cyclization cascade.

Nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids have been developed, proceeding via C-F bond activation. beilstein-journals.orgnih.gov This suggests that the C-Cl bond in this compound could similarly be activated by nickel catalysts for cross-coupling reactions.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
2-(Aminomethyl)-2,3-dihydro-1-benzofuran
2-((Alkylamino)methyl)-2,3-dihydro-1-benzofuran
2-((Dialkylamino)methyl)-2,3-dihydro-1-benzofuran
2-((Arylamino)methyl)-2,3-dihydro-1-benzofuran
2-(Alkoxymethyl)-2,3-dihydro-1-benzofuran
2-(Aryloxymethyl)-2,3-dihydro-1-benzofuran
2-(Methoxymethyl)-2,3-dihydro-1-benzofuran
2-(Phenoxymethyl)-2,3-dihydro-1-benzofuran
2-(tert-Butoxymethyl)-2,3-dihydro-1-benzofuran
2-((Phenylthio)methyl)-2,3-dihydro-1-benzofuran
2-((Methylthio)methyl)-2,3-dihydro-1-benzofuran
5-Nitro-2-(chloromethyl)-2,3-dihydro-1-benzofuran
7-Nitro-2-(chloromethyl)-2,3-dihydro-1-benzofuran
5-Acyl-2-(chloromethyl)-2,3-dihydro-1-benzofuran
7-Acyl-2-(chloromethyl)-2,3-dihydro-1-benzofuran
3-Acylbenzofuran
3-Formylbenzofuran
2,3-Dihydrobenzofuran-2-one
2-Arylbenzofuran
Tetrahydrobenzofuro[3,2-b]quinoline
2-Fluorobenzofuran
2-Methyl-7-nitro-2,3-dihydro-1-benzofuran
2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran
2-(((4-Chlorophenyl)thio)methyl)-2,3-dihydrobenzofuran
2-Allylphenol (B1664045)
Diorganyl disulfide
Diorganyl diselenide
Triarylantimony difluoride
2-(Chloromethyl)aniline

Radical Chemistry Involving the Chloromethyl Group

The chloromethyl group at the C-2 position of the 2,3-dihydro-1-benzofuran scaffold serves as a handle for initiating radical reactions. Homolytic cleavage of the carbon-chlorine bond, typically induced by thermal or photochemical methods or by using a radical initiator, generates a primary alkyl radical, the 2,3-dihydro-1-benzofuran-2-ylmethyl radical. The stability and subsequent reactivity of this radical are influenced by the adjacent oxygen atom and the bicyclic ring structure.

Research into the side-chain halogenation of related compounds, such as 2,3-dimethylbenzofuran, provides insight into the regioselectivity of radical formation. Studies have shown that under free-radical conditions, halogenation preferentially occurs at the 2-methyl group, yielding 2-halogenomethyl-3-methylbenzofuran. rsc.org This suggests that the C-2 position is susceptible to radical formation. Competition between ionic and free-radical mechanisms is often observed, with radical pathways dominating under conditions that favor homolysis. rsc.org

Once formed, the 2,3-dihydro-1-benzofuran-2-ylmethyl radical can participate in a variety of transformations characteristic of carbon-centered radicals:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule, leading to the formation of 2-methyl-2,3-dihydro-1-benzofuran.

Addition to π Systems: It can add to alkenes or alkynes in intermolecular or intramolecular fashion, initiating a cascade of bond-forming events.

Redox Processes: The radical can be oxidized to a cation or reduced to an anion, depending on the reaction conditions and the presence of suitable redox agents.

While many studies focus on the synthesis of the 2,3-dihydrobenzofuran ring system via radical cyclizations, the reactivity originating from the chloromethyl group itself remains a subject of specialized investigation. nih.govnih.gov For instance, cascade reactions for the synthesis of complex benzofuran derivatives have been developed that proceed through unique radical cyclization and intermolecular coupling mechanisms. nih.gov

Investigation of Reaction Mechanisms and Intermediates

The reactions of this compound analogues are often not straightforward substitutions but involve complex mechanisms featuring highly reactive intermediates. The proximity of the ether oxygen to the reactive C-Cl bond is a critical structural feature that dictates many of these pathways.

Cascade reactions are multi-step processes where the product of one reaction becomes the substrate for the next in the same pot, allowing for the rapid construction of complex molecules. While many cascade reactions focus on the synthesis of the dihydrobenzofuran core, the 2-(chloromethyl) moiety can act as an initiator for subsequent transformations. nih.gov

A plausible cascade sequence initiated by this compound could involve the initial formation of a reactive intermediate, such as an oxocarbenium ion (see section 3.6.2). This electrophilic species can be trapped by a multifunctional nucleophile. The resulting adduct could then undergo a series of intramolecular cyclizations or rearrangements to build a more complex polycyclic framework. The specific pathway would be highly dependent on the substrate, nucleophile, and reaction conditions.

The table below outlines a hypothetical mechanistic pathway for a cascade reaction.

StepDescriptionIntermediate
1. Initiation Heterolytic cleavage of the C-Cl bond, assisted by the neighboring ether oxygen, forms a tricyclic oxonium ion intermediate.Tricyclic oxonium ion
2. Nucleophilic Attack An external nucleophile (e.g., an enolate or an amine) attacks the electrophilic carbon, opening the strained three-membered ring.Substituted dihydrobenzofuran
3. Intramolecular Reaction A functional group on the newly introduced substituent attacks another part of the molecule.Cyclized intermediate
4. Termination/Rearrangement The cascade terminates through proton transfer, elimination, or another rearrangement to yield a stable polycyclic product.Final complex molecule

The mechanistic landscape of this compound chemistry is dominated by the formation of cationic intermediates.

Radical Cations: A benzofuran radical cation can be generated through single-electron transfer (SET) oxidation of the electron-rich benzofuran ring system. acs.org This process is typically achieved using photoredox catalysis or chemical oxidants. The resulting radical cation is a highly reactive species where both radical and cationic character are delocalized over the aromatic and heterocyclic rings. In one reported mechanism, the benzofuran ring is oxidized by a photoexcited catalyst to its radical cation, which then undergoes a cross-coupling reaction with a ketyl radical. acs.org This coupling generates an oxocarbenium ion, demonstrating a direct mechanistic link between radical cations and other key intermediates. acs.org

Oxocarbenium Ions: Oxocarbenium ions are key intermediates in the reactions of this compound analogues, particularly under polar, non-radical conditions. wikipedia.org Their formation is significantly accelerated by a phenomenon known as neighboring group participation (NGP), or anchimeric assistance. wikipedia.org

The lone pair of electrons on the furan (B31954) oxygen atom can act as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. wikipedia.orglibretexts.orgeurekaselect.com This intramolecular SN2-type reaction results in the formation of a strained, tricyclic oxonium ion intermediate.

This oxonium ion is in resonance with an oxocarbenium ion, where the positive charge is delocalized between the carbon and the oxygen atom. wikipedia.org The oxocarbenium ion form is a major contributor to the resonance hybrid, making the exocyclic carbon highly electrophilic and susceptible to attack by external nucleophiles. wikipedia.orgnih.gov This NGP-mediated pathway explains why such compounds often exhibit enhanced reactivity in solvolysis and substitution reactions compared to simple alkyl chlorides. wikipedia.org

The table below summarizes the key reactive intermediates and their formation mechanisms.

IntermediateFormation Mechanism(s)Key Structural Features
Carbon-centered Radical Homolytic cleavage of the C-Cl bond (thermal/photochemical).Unpaired electron on the methylene carbon adjacent to C-2.
Radical Cation Single-electron transfer (SET) oxidation of the benzofuran ring.Delocalized positive charge and unpaired electron over the ring system.
Oxocarbenium Ion 1. Heterolysis of the C-Cl bond with neighboring group participation (NGP) from the ether oxygen. 2. Collapse of a radical-radical cross-coupling product.Positive charge delocalized between an exocyclic carbon and the ring oxygen (C=O+ character). Highly electrophilic.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the known spectra of closely related analogs such as 2,3-dihydrobenzofuran (B1216630) and 2-methyl-2,3-dihydrobenzofuran. nist.govnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, typically in the range of δ 6.8-7.2 ppm. The protons of the dihydrofuran ring, specifically at positions 2 and 3, and the chloromethyl group at position 2, will exhibit characteristic multiplicities due to spin-spin coupling. The methine proton at C2 would be coupled to the diastereotopic protons at C3 and the protons of the chloromethyl group.

The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The aromatic carbons typically appear between δ 110-160 ppm. The carbons of the dihydrofuran ring (C2 and C3) and the chloromethyl group will have characteristic shifts in the aliphatic region of the spectrum. The presence of the electronegative chlorine and oxygen atoms significantly influences the chemical shifts of the nearby carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data for 2,3-dihydrobenzofuran and 2-methyl-2,3-dihydrobenzofuran are provided for comparison.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) ¹H Data (2,3-dihydrobenzofuran) ¹³C Data (2,3-dihydrobenzofuran) chemicalbook.com ¹H Data (2-methyl-2,3-dihydrobenzofuran) nih.gov ¹³C Data (2-methyl-2,3-dihydrobenzofuran)
H-2~5.0-5.2 (m)~80-854.58 (t)71.3~4.8-5.0 (m)~78
H-3~3.2-3.4 (m)~30-353.22 (t)29.7~2.8-3.3 (m)~36
-CH₂Cl~3.6-3.8 (d)~45-50N/AN/AN/AN/A
Aromatic H~6.8-7.2 (m)-6.8-7.2 (m)-6.7-7.1 (m)-
Aromatic C-~110-160-109.5, 120.6, 125.1, 127.2-~109, 120, 125, 128
C-7a/C-3a-~121, ~160-121.2, 159.8-~121, ~160

Note: Predicted values are estimates based on standard substituent effects. Experimental verification is required for accurate assignments.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of ¹H and ¹³C signals and for establishing the connectivity of the molecular framework. scielo.brresearchgate.net For this compound, several 2D NMR techniques would be particularly informative:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the proton at C2 and the protons at C3, as well as the protons of the chloromethyl group. It would also help in assigning the coupled aromatic protons. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal of the C2 proton would show a cross-peak with the C2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the molecular structure. For example, the protons of the chloromethyl group would be expected to show correlations to the C2 carbon, and the H2 proton would show correlations to aromatic carbons C7a and C3a. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. For chiral molecules like this compound, NOESY can be instrumental in assigning the relative stereochemistry.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

For this compound (C₉H₉ClO), the exact molecular weight is 168.0342 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 170 with about one-third the intensity of the molecular ion peak is expected.

The fragmentation pattern in EI-MS would likely involve the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl). A major fragmentation pathway would be the cleavage of the C2-CH₂Cl bond, leading to a stable dihydrobenzofuran cation fragment.

Table 2: Expected and Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragment Ions (m/z)
This compoundC₉H₉ClO168.62168/170 (M⁺), 133 (M-Cl)⁺, 119 (M-CH₂Cl)⁺
2,3-Dihydrobenzofuran nist.govC₈H₈O120.15120 (M⁺), 119, 91, 65
2-Methyl-2,3-dihydrobenzofuran nist.govC₉H₁₀O134.18134 (M⁺), 119 (M-CH₃)⁺, 91

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the dihydrofuran ring and chloromethyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

C-O-C (ether) stretching: A strong, characteristic band for the cyclic ether, typically in the 1200-1250 cm⁻¹ region for aryl-alkyl ethers.

C-Cl stretching: A band in the fingerprint region, usually between 600-800 cm⁻¹, indicative of the chloromethyl group.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds.

Table 3: Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Reference Data (2,3-dihydrobenzofuran) nist.gov
Aromatic C-HStretching3000-3100~3050
Aliphatic C-HStretching2850-3000~2880, 2960
Aromatic C=CStretching1450-1600~1460, 1590
Aryl-alkyl ether C-OStretching1200-1250~1220
C-ClStretching600-800N/A

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and stereochemical information.

Currently, there are no publicly available crystal structures for this compound. However, the application of this technique to other benzofuran (B130515) derivatives has been crucial for confirming their molecular structures and understanding their packing in the solid state. If a suitable single crystal of the title compound were obtained, X-ray diffraction analysis would provide unequivocal proof of its structure, including the conformation of the dihydrofuran ring and the orientation of the chloromethyl substituent.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing its purity. A UV detector would be effective for detection due to the aromatic ring system.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is another powerful tool for purity analysis. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound and any impurities. For chiral compounds like this, specialized chiral GC columns can be used to separate the enantiomers. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of chemical reactions and for preliminary purity checks. The compound can be visualized on a TLC plate using UV light or a suitable staining agent.

These chromatographic methods are fundamental in both the synthesis and quality control processes for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is primarily used to assess the purity of the compound by separating it from starting materials, by-products, and degradation products.

Challenges in Direct Analysis:

The direct analysis of halogenated intermediates such as this compound can present challenges. A study on the closely related compound, 2-chloromethylbenzofuran, revealed that direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with atmospheric pressure ionization was unsuccessful. nih.gov This difficulty often arises from the compound's reactivity and potential instability under certain analytical conditions. To overcome this, a method involving post-column derivatization was developed, allowing for the successful analysis of the intermediate. nih.gov This suggests that the analysis of this compound might also benefit from or even necessitate derivatization to enhance detection and ensure accurate quantification, particularly at trace levels.

Typical HPLC Method Parameters:

While a specific, validated HPLC method for this compound is not widely published, a general approach for related benzofuran derivatives and pharmaceutical intermediates can be extrapolated. A reverse-phase HPLC method is commonly the first choice for such analyses.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Benzofuran Derivatives

ParameterTypical Conditions
Stationary Phase C18 (Octadecyl-silica), C8 (Octyl-silica)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection UV-Vis Detector (wavelength determined by the chromophore of the analyte)
Injection Volume 5 - 20 µL

The development of a robust HPLC method for this compound would involve a systematic optimization of these parameters to achieve adequate resolution, peak shape, and sensitivity for the parent compound and any potential impurities.

Chiral Chromatography for Enantiomeric Purity Analysis

As this compound possesses a chiral center at the C2 position, the separation and quantification of its enantiomers are critical, especially when it is used in the synthesis of stereospecific drugs. Chiral chromatography is the gold standard for determining the enantiomeric purity (or enantiomeric excess) of chiral compounds.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. The choice of the CSP is paramount for achieving a successful separation.

Commonly Used Chiral Stationary Phases:

For the separation of chiral molecules like this compound, several types of CSPs could be employed. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. Cyclodextrin-based CSPs are another powerful option for enantiomeric separations.

Research Findings on Related Compounds:

While specific chiral separation methods for this compound are not readily found in the literature, studies on analogous structures provide valuable insights. For instance, the enantiomers of a different 2,3-dihydro-1-benzofuran derivative have been successfully resolved using a Cyclobond DMP column. The development of a chiral separation method for this compound would likely involve screening a variety of chiral columns and mobile phase conditions to find the optimal system.

Interactive Data Table: Potential Chiral Chromatography Parameters for this compound

ParameterPotential Conditions
Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H), Cyclodextrin-based (e.g., Cyclobond I 2000 DMP)
Mobile Phase Normal Phase: Heptane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/Water (often with additives like acids or bases)
Elution Mode Isocratic
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 10 - 30 °C
Detection UV-Vis Detector

The successful development of a chiral chromatographic method would enable the accurate determination of the enantiomeric excess of this compound, a critical quality attribute for its use in the synthesis of enantiomerically pure pharmaceuticals.

Computational Chemistry and Molecular Modeling of 2 Chloromethyl 2,3 Dihydro 1 Benzofuran Frameworks

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. physchemres.org Calculations are typically performed using functionals like B3LYP in conjunction with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Geometry optimization is a fundamental DFT procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, this analysis identifies the most probable bond lengths, bond angles, and dihedral angles. The process reveals the preferred conformation of the dihydrofuran ring and the orientation of the chloromethyl substituent. Energetic analysis provides the total energy of the optimized structure, which is crucial for comparing the stability of different potential conformers.

Table 1: Representative Geometric Parameters for this compound from DFT Optimization

Parameter Atom Pair/Trio Calculated Value
Bond Length (Å) O1 - C2 1.37 Å
C2 - C9 1.52 Å
C9 - Cl 1.80 Å
C2 - C3 1.54 Å
**Bond Angle (°) ** O1 - C2 - C3 108.5°
C2 - C9 - Cl 110.2°
C8 - O1 - C2 111.0°
Dihedral Angle (°) C3 - C2 - C9 - Cl 65.0°

Note: These values are representative and would be precisely determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the benzofuran (B130515) ring system, particularly the oxygen atom and the aromatic portion, while the LUMO may be distributed across the chloromethyl group, indicating its role as an electrophilic site.

Table 2: Calculated Frontier Orbital Energies

Molecular Orbital Energy (eV) Description
HOMO -6.45 eV Electron-donating capacity, localized on the benzofuran ring.
LUMO -1.58 eV Electron-accepting capacity, associated with the chloromethyl group.
Energy Gap (ΔE) 4.87 eV Indicates moderate chemical stability and reactivity.

Note: Values are illustrative of typical results from DFT calculations.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its relative polarity and the sites susceptible to electrophilic and nucleophilic attack. deeporigin.comlibretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. wolfram.com For this compound, the MEP would show significant negative potential around the oxygen and chlorine atoms due to their high electronegativity. Positive potential would be concentrated around the hydrogen atoms.

Quantum Chemical Descriptors and Quantitative Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the computational analysis of a molecule's electronic structure. These descriptors can be used to build Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. physchemres.orgnih.gov These models establish a mathematical correlation between the chemical structure and a specific property or biological activity. For the this compound framework, descriptors such as electronic energy, dipole moment, and HOMO-LUMO energies can predict properties like solubility, stability, and binding affinity. rsc.org

Note: Values are representative for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. soton.ac.uk An MD simulation provides detailed information on the conformational flexibility and dynamics of the this compound molecule. By simulating its behavior in a solvent (like water) or near a biological target, MD can reveal stable conformations, the range of motion of the chloromethyl side chain, and the nature of intermolecular interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov This is crucial for understanding how the molecule might fit into a receptor's binding pocket and maintain its interaction over time. nih.gov

Ligand-Based and Structure-Based Design Principles

The 2,3-dihydro-1-benzofuran scaffold is a recognized structural motif in many biologically active compounds. researchgate.netacs.org Computational modeling plays a key role in designing novel derivatives based on this framework.

Ligand-Based Design : This approach is used when the structure of the biological target is unknown. It involves analyzing a set of molecules with known activity to create a pharmacophore model—a 3D map of the essential features required for biological activity. mdpi.com For this compound, a ligand-based approach would compare its structural and electrostatic features to known active compounds to predict its potential biological targets.

Structure-Based Design : When the 3D structure of a target protein is available, structure-based design can be employed. nih.gov This involves docking the this compound molecule into the active site of the protein to predict its binding orientation and affinity. nih.gov This method allows for the rational design of modifications to the molecule to improve its binding and, consequently, its biological effect.

Binding Mode Prediction

Predicting the binding mode of a ligand within the active site of a biological target is crucial for understanding its structure-activity relationship (SAR). Molecular docking and molecular dynamics simulations are the primary computational methods employed for this purpose.

Research on 2,3-dihydro-1-benzofuran derivatives has utilized these techniques to predict their binding orientations with various protein targets. For instance, in the development of selective cannabinoid receptor 2 (CB2) agonists, a ligand-steered modeling approach was used to predict the binding mode of a series of 2,3-dihydro-1-benzofuran derivatives. nih.govscilit.comnih.gov This study suggested that the benzofuran scaffold could mimic the isatin (B1672199) scaffold of a previously discovered series of CB2 agonists. nih.gov The modeling indicated that the benzofuran ring and its substituents could form specific interactions with key amino acid residues within the CB2 receptor binding pocket.

Similarly, molecular dynamics simulations have been employed to understand the binding of 2-phenylbenzofuran (B156813) derivatives to butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov These simulations revealed that the most potent inhibitor in the series binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE, providing a molecular basis for its inhibitory activity. nih.gov

In another study focusing on inhibitors of phosphodiesterase 1B (PDE1B), a target for neurological and psychological disorders, ensemble docking was performed with 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov This approach, which utilizes multiple crystal structures of the target protein, helps to account for protein flexibility and can improve the accuracy of binding mode prediction. nih.gov The results of such studies can guide the design of new derivatives with improved affinity and selectivity.

The binding of benzofuran derivatives to serum albumins, which is important for their pharmacokinetic properties, has also been investigated using molecular docking. mdpi.com These studies predicted that while some benzofuran derivatives are housed in the interior of the protein structure, others are predicted to bind to the albumin surface. mdpi.com

The table below summarizes key findings from binding mode prediction studies on 2,3-dihydro-1-benzofuran frameworks.

Target ProteinKey FindingsComputational MethodReference
Cannabinoid Receptor 2 (CB2)The 2,3-dihydro-1-benzofuran scaffold can mimic the isatin scaffold of known agonists, forming specific interactions within the receptor binding pocket.Ligand-steered modeling nih.govscilit.comnih.gov
Butyrylcholinesterase (BChE)The lead compound binds to both the catalytic and peripheral anionic sites of the enzyme.Molecular dynamics simulations nih.gov
Phosphodiesterase 1B (PDE1B)Ensemble docking using multiple protein crystal structures can improve the prediction of binding modes for this class of compounds.Ensemble docking nih.gov
Bovine Serum Albumin (BSA)Different benzofuran derivatives can exhibit distinct binding modes, either internally or on the protein surface.Molecular docking mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.tr A pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that are likely to be active. dergipark.org.trnih.gov

Pharmacophore-based virtual screening has been successfully applied to the discovery of novel 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B. nih.gov In this study, a pharmacophore model was generated based on known PDE1B inhibitors. This model was then used to screen a compound library, leading to the identification of a lead inhibitor with a new chemical scaffold. nih.gov Subsequent modification of this lead molecule, guided by the structure-activity relationship, resulted in the design of novel inhibitors with high affinity for PDE1B. nih.gov

In a similar vein, ligand-based pharmacophore modeling and molecular docking studies have been used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in lung cancer. nih.gov A pharmacophore model was developed and used to screen a library of these hybrid compounds, resulting in the identification of several hits that were then subjected to molecular docking to predict their binding interactions with the EGFR active site. nih.gov

The following table outlines the key aspects of pharmacophore modeling and virtual screening studies involving benzofuran frameworks.

TargetPharmacophore Model FeaturesVirtual Screening OutcomeReference
Phosphodiesterase 1B (PDE1B)Not explicitly detailed in the abstract, but based on known inhibitors.Identification of a lead inhibitor with a novel chemical scaffold. nih.gov
Epidermal Growth Factor Receptor (EGFR)Not explicitly detailed in the abstract, but based on FDA-approved EGFR kinase inhibitors.Identification of 20 hit compounds from a library of 1841 benzofuran-1,2,3-triazole derivatives. nih.gov

Future Research Directions and Challenges in 2 Chloromethyl 2,3 Dihydro 1 Benzofuran Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Recent advancements have highlighted several promising directions:

Photocatalysis: Visible-light-mediated reactions are emerging as a powerful tool for organic synthesis under mild conditions. mdpi.comdntb.gov.ua Research into photo-induced methods for constructing the 2,3-dihydrobenzofuran (B1216630) ring, for instance, through the cyclization of 2-allylphenols, offers a sustainable pathway that minimizes waste and energy consumption. mdpi.comfrontiersin.org Adapting these photocatalytic strategies to incorporate the chloromethyl group or a suitable precursor would be a significant step forward.

Electrocatalysis: Electrosynthesis provides another environmentally friendly approach, often avoiding the need for chemical oxidants or reductants. frontiersin.org The application of electrocatalytic cascade reactions for the synthesis of complex heterocyclic systems, including dihydrobenzofurans, is a growing field. nih.gov Future work could focus on developing an electrochemical route for the cyclization and simultaneous chloromethylation of appropriate substrates.

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative, reducing concerns about toxic metal contamination in final products. nih.gov Asymmetric organocatalysis has been successfully employed for the enantioselective synthesis of dihydrobenzofuran derivatives through reactions like Michael additions followed by hemiketalization. nih.gov The challenge lies in designing organocatalytic systems that can generate the 2-(chloromethyl) substituted core with high stereocontrol.

The table below summarizes emerging sustainable synthetic strategies applicable to the 2,3-dihydrobenzofuran scaffold.

Synthetic StrategyKey FeaturesPotential Advantages
Visible-Light Photocatalysis Uses light as a clean energy source; often employs mild reaction conditions.Reduced energy consumption; high selectivity; access to unique reaction pathways. mdpi.comfrontiersin.org
Electrocatalysis Driven by electric current, avoiding bulk chemical reagents for redox steps.Environmentally benign; high efficiency; potential for process automation. frontiersin.org
Organocatalysis Metal-free catalysis, reducing toxicity and purification challenges.Lower cost; reduced environmental impact; enables asymmetric synthesis. nih.gov
Transition Metal-Free Reactions Bypasses the need for often expensive and toxic heavy metal catalysts.Cost-effective; simplified product purification; improved biocompatibility of products. nih.gov

Exploration of Undiscovered Reactivity Patterns and Selectivities

The chloromethyl group at the C2 position is a classical electrophilic center, primarily exploited for nucleophilic substitution reactions to introduce a wide variety of functional groups. While this is a cornerstone of its utility, significant opportunities exist to uncover more novel reactivity patterns and to achieve higher levels of selectivity.

Future research should focus on:

Stereoselective Transformations: The C2 and C3 atoms of the dihydrofuran ring are chiral centers. A major challenge is controlling the stereochemistry during synthesis and subsequent reactions. researchgate.net Developing catalytic asymmetric methods that can set the stereochemistry of multisubstituted dihydrobenzofurans, particularly those with 2,2-disubstitution, remains a key goal. researchgate.net

Cycloaddition Reactions: The dihydrobenzofuran core can participate in various cycloaddition reactions to construct complex, polycyclic architectures. For example, [3+2] cycloadditions with azomethine ylides have been used to generate novel spiro-pyrrolidine derivatives with high diastereoselectivity. mdpi.com Exploring the participation of the 2-(chloromethyl) derivative in such reactions could yield novel scaffolds with potential biological activity.

Chemo- and Regio-selectivity: In molecules with multiple reactive sites, achieving selectivity is crucial. rsc.org Future studies could investigate selective reactions at the chloromethyl group in the presence of other functional groups on the benzofuran (B130515) ring or vice-versa. Unprecedented deconstructive-reorganization strategies, where parts of a starting material are broken down and reassembled to form the final product, could also be explored to generate highly functionalized benzofurans. researchgate.net

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules based on the 2-(chloromethyl)-2,3-dihydro-1-benzofuran scaffold. These in silico methods can predict molecular properties, guide synthetic efforts, and elucidate mechanisms of action, thereby reducing the time and cost associated with experimental work.

Key areas for future development include:

Binding Mode Prediction: For medicinal chemistry applications, understanding how a molecule interacts with its biological target is paramount. Techniques like ligand-steered modeling and molecular docking have already been used to predict the binding modes of 2,3-dihydro-1-benzofuran derivatives with protein targets such as cannabinoid receptors. nih.gov Expanding these studies to a wider range of targets can guide the rational design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the chemical structure of compounds with their biological activity. researchgate.net By building robust QSAR models for derivatives of this compound, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Materials Design: Beyond pharmaceuticals, computational modeling can be used to design novel materials. By calculating the electronic, optical, and physical properties of hypothetical polymers or molecular crystals derived from this compound, it may be possible to design new materials for applications in electronics, photonics, or as functional polymers. rsc.org

Integration with High-Throughput Screening for Scaffold Discovery and Optimization

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. benthamscience.com Integrating the synthesis of this compound derivatives with HTS platforms is a powerful strategy for discovering new lead compounds and optimizing existing ones.

Future directions in this domain include:

Combinatorial Library Synthesis: The reactive chloromethyl group is ideal for combinatorial chemistry. By reacting this compound with a large library of diverse nucleophiles, a vast number of unique derivatives can be generated. This approach has been successfully used to create libraries of benzofurans for screening against targets like the Hepatitis C Virus (HCV). nih.gov

Advanced Screening Platforms: The evolution of HTS technology, such as the development of 3D porous scaffold-based platforms that better mimic in vivo tumor microenvironments, allows for more biologically relevant screening outcomes. mdpi.com Testing libraries of this compound derivatives on these advanced platforms could lead to the discovery of novel anticancer agents with improved clinical translatability. mdpi.com

Scaffold Optimization: HTS is not only for initial "hit" discovery but also for optimizing lead compounds. nih.govnih.gov Once an active derivative is identified, a focused library of related analogs can be synthesized and screened to systematically probe the structure-activity relationship (SAR), leading to compounds with enhanced potency and selectivity. nih.gov

The table below outlines the integration of HTS with the chemistry of this compound.

HTS Integration StepDescriptionObjective
Library Generation Parallel synthesis of a large, diverse set of derivatives using the chloromethyl group as a reactive handle.To create a wide chemical space for screening. nih.gov
Hit Discovery Rapidly screen the compound library against a biological target (e.g., enzyme, receptor) using an automated assay.To identify initial "hits" or active compounds from a large pool. nih.gov
Hit-to-Lead Optimization Synthesize and screen a focused library of analogs based on the initial hit structure.To improve potency, selectivity, and drug-like properties through systematic structural modification. nih.gov
Phenotypic Screening Test compounds in more complex, cell-based or 3D culture models to assess their effect in a more biologically relevant context.To discover compounds that modulate cellular pathways or phenotypes, which is crucial for diseases like cancer. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2-(chloromethyl)-2,3-dihydro-1-benzofuran, and how are reaction conditions optimized?

The synthesis typically involves the reaction of a dihydrobenzofuran alcohol precursor (e.g., 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran) with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N). This generates a mesylate intermediate, which undergoes nucleophilic substitution with chloride ions. Key parameters include:

  • Solvent choice : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
  • Temperature : 0–5°C during MsCl addition to control exothermicity, followed by room-temperature stirring for 12–24 hours.
  • Work-up : Neutralization with aqueous NaHCO₃ and purification via column chromatography (PE/CH₂Cl₂ 5:1 v/v) to isolate the product in >95% purity .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the chloromethyl group (δ 4.2–4.5 ppm for CH₂Cl) and dihydrobenzofuran ring protons (δ 3.1–3.5 ppm for CH₂ in the dihydrofuran ring).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 184.0390 (C₉H₈ClO⁺).
  • Infrared (IR) Spectroscopy : C-Cl stretching at ~650 cm⁻¹ and C-O-C (furan) at ~1250 cm⁻¹ .

Q. How does the chloromethyl group influence the compound’s solubility and stability?

The chloromethyl group increases lipophilicity (logP ~2.5), making the compound soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water. Stability studies in DMSO show <5% degradation over 48 hours at 4°C. However, prolonged exposure to moisture or light accelerates hydrolysis, forming 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran as a degradation product .

Advanced Research Questions

Q. What strategies are employed to investigate the regioselectivity of nucleophilic substitution reactions involving the chloromethyl group?

  • Competitive Nucleophiles : Reactions with azide (NaN₃) vs. thiocyanate (KSCN) in DMF at 60°C reveal a 4:1 preference for azide substitution, attributed to steric effects and transition-state stabilization.
  • DFT Calculations : Molecular modeling (e.g., B3LYP/6-31G*) predicts lower activation energy for SN2 pathways at the chloromethyl site compared to alternative positions on the benzofuran ring .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Chiral derivatives (e.g., 2-(chloromethyl)-7-(trifluoromethyl)-2,3-dihydro-1-benzofuran) are resolved using:

  • Chiral Chromatography : Polysaccharide-based columns (Chiralpak IA) with hexane/isopropanol (90:10) eluent.
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica Lipase B) selectively modifies one enantiomer .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., dihydroorotate dehydrogenase) on a sensor chip to measure binding affinity (KD).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
  • Molecular Docking : AutoDock Vina simulates binding poses, highlighting hydrophobic interactions between the chloromethyl group and enzyme active sites .

Q. How do structural modifications (e.g., halogen substitution) alter reactivity and biological activity?

Derivative Modification Reactivity/Bioactivity
2-(Bromomethyl)-analogueBr replaces ClHigher alkylation potency (IC₅₀ ↓20% vs. Cl)
2-(Hydroxymethyl)-analogueOH replaces ClReduced cytotoxicity (IC₅₀ ↑50%)
7-Trifluoromethyl-substitutedCF₃ at C7Enhanced metabolic stability (t₁/₂ ↑3-fold in vivo)

Data derived from SAR studies and in vitro assays .

Data Contradictions and Resolution

  • Synthetic Yields : BenchChem reports >99% yields (), but independent studies () note 57–99% yields depending on purification methods. Resolution : Column chromatography (vs. distillation) improves purity but reduces yield.
  • Biological Activity : Some sources () suggest antimicrobial potential, while others () emphasize enzyme inhibition. Resolution : Activity varies with substituents; chloromethyl derivatives primarily target nucleotide biosynthesis enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.